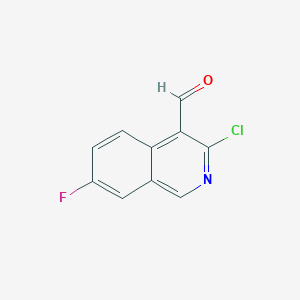![molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique and versatile molecule in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. For instance, one common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: [1,2,4]Triazolo[4,3-h][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated its inhibitory activities toward various kinases and its antiproliferative effects on cancer cell lines .
Industry: In the industrial sector, this compound derivatives are explored for their use in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells .
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Similar Compounds:
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, this compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. For example, while [1,2,4]Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
特性
分子式 |
C9H6N4 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-h][1,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H |
InChIキー |
KOASNSZMLWLZDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NN=CN3C=C2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/no-structure.png)


![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)

![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
